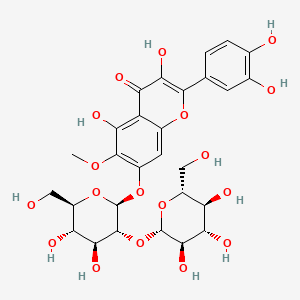

Patuletin-7-diglucoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Patuletin-7-diglucoside is a useful research compound. Its molecular formula is C28H32O18 and its molecular weight is 656.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anti-Virulence Properties

Recent studies have demonstrated that Patuletin exhibits significant anti-virulence effects against Staphylococcus aureus, a major human pathogen known for its antibiotic resistance.

- Mechanism of Action : In vitro experiments revealed that Patuletin at sub-inhibitory concentrations (0.5 mg/ml) reduced biofilm formation by 27% and staphyloxanthin production by 53% in clinical isolates of S. aureus . Molecular docking studies indicated a strong binding affinity of Patuletin to the CrtM enzyme, crucial for staphyloxanthin biosynthesis, with an energy of -20.95 kcal/mol .

- Clinical Relevance : The findings suggest that Patuletin could serve as a complementary therapeutic agent in treating antibiotic-resistant infections, particularly when combined with standard antibiotics .

Anti-Inflammatory Effects

Patuletin has been recognized for its anti-inflammatory properties, which can be beneficial in managing conditions such as arthritis.

- Research Findings : A study highlighted Patuletin's ability to inhibit tumor necrosis factor-alpha (TNF-α), a key mediator in inflammatory responses. The compound demonstrated significant anti-arthritic effects in animal models, supporting its traditional use in herbal medicine for inflammatory diseases .

Antioxidant Activity

The antioxidant capacity of Patuletin is another area of interest, contributing to its potential health benefits.

- Experimental Evidence : Various assays have confirmed the free radical scavenging activity of Patuletin. For instance, it showed strong antioxidant effects measured by DPPH and ABTS assays, indicating its potential role in preventing oxidative stress-related diseases .

Computational Studies

In addition to experimental investigations, computational studies have provided insights into the binding interactions and safety profile of Patuletin.

- Molecular Docking Studies : Research utilizing molecular dynamics simulations has shown that Patuletin binds effectively to the RNA-dependent RNA polymerase of SARS-CoV-2, suggesting its potential as an antiviral agent . The compound demonstrated favorable drug-likeness characteristics in ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analyses .

Data Summary

Here is a summary table encapsulating the key findings related to the applications of Patuletin-7-diglucoside:

Propiedades

Número CAS |

70288-92-5 |

|---|---|

Fórmula molecular |

C28H32O18 |

Peso molecular |

656.5 g/mol |

Nombre IUPAC |

7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-6-methoxychromen-4-one |

InChI |

InChI=1S/C28H32O18/c1-41-25-12(5-11-15(19(25)36)18(35)22(39)24(42-11)8-2-3-9(31)10(32)4-8)43-28-26(21(38)17(34)14(7-30)45-28)46-27-23(40)20(37)16(33)13(6-29)44-27/h2-5,13-14,16-17,20-21,23,26-34,36-40H,6-7H2,1H3/t13-,14-,16-,17-,20+,21+,23-,26-,27+,28-/m1/s1 |

Clave InChI |

RXYBLPIXJDEMGA-KQPNTPOLSA-N |

SMILES |

COC1=C(C=C2C(=C1O)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O |

SMILES isomérico |

COC1=C(C=C2C(=C1O)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |

SMILES canónico |

COC1=C(C=C2C(=C1O)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O |

Key on ui other cas no. |

70288-92-5 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.